molecular formula C23H18N4O4S2 B11617745 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617745
M. Wt: 478.5 g/mol
InChI Key: YBENCIXUHMXBFM-ZDLGFXPLSA-N
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Description

2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, furylmethyl groups, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Furylmethyl Groups: This can be achieved through nucleophilic substitution reactions where furylmethyl halides react with amine groups.

    Formation of the Thiazolidinone Moiety: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often under mild heating and in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl groups, leading to the formation of furyl aldehydes or acids.

    Reduction: Reduction reactions can target the thiazolidinone moiety, potentially converting the thioxo group to a thiol or a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Furyl aldehydes, furyl acids.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable for pharmaceutical research.

Medicine

Due to its potential biological activities, this compound could be investigated for therapeutic applications. It may serve as a lead compound for the development of new medications targeting specific diseases.

Industry

In materials science, the compound’s unique electronic properties could be exploited for the development of new materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism by which 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone moiety, for example, could inhibit certain enzymes by binding to their active sites, while the pyrido[1,2-a]pyrimidin-4-one core might interact with DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the 7-methyl group, which may affect its reactivity and biological activity.

    2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-2-one: The position of the oxo group is different, potentially altering its chemical properties.

Uniqueness

The presence of both furylmethyl groups and the thiazolidinone moiety in the same molecule is relatively unique, providing a combination of electronic and steric properties that can be fine-tuned for specific applications. The 7-methyl group also adds to its uniqueness by potentially influencing its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18N4O4S2

Molecular Weight

478.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N4O4S2/c1-14-6-7-19-25-20(24-11-15-4-2-8-30-15)17(21(28)26(19)12-14)10-18-22(29)27(23(32)33-18)13-16-5-3-9-31-16/h2-10,12,24H,11,13H2,1H3/b18-10-

InChI Key

YBENCIXUHMXBFM-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5)C=C1

Origin of Product

United States

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